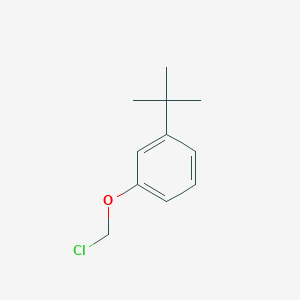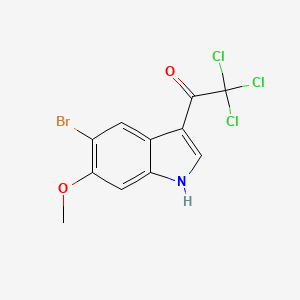
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The structure of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) consists of a t-butyl ester group attached to a PEG3 chain, which is further connected to two PEG3-amine groups. This unique structure imparts specific properties to the compound, making it useful for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) typically involves the following steps:
Formation of PEG3-t-butyl ester: This step involves the reaction of PEG3 with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Introduction of PEG3-amine groups: The PEG3-t-butyl ester is then reacted with PEG3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step results in the formation of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).
Industrial Production Methods
Industrial production of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Amidation: The PEG3-amine groups can react with carboxylic acids or their derivatives to form amides.
Substitution: The amine groups can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Amidation: Carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of coupling agents (e.g., DCC, DMAP).
Substitution: Electrophiles such as alkyl halides or sulfonates.
Major Products Formed
Hydrolysis: Carboxylic acid derivatives.
Amidation: Amide derivatives.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) has a wide range of applications in scientific research:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the formulation of coatings, adhesives, and other materials to improve their properties.
Mecanismo De Acción
The mechanism of action of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is primarily based on its ability to interact with various molecular targets through its functional groups. The PEG chains provide solubility and flexibility, while the amine groups can form covalent bonds with other molecules. This allows the compound to act as a versatile linker or modifier in various applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester: Contains an azido group instead of amine groups.
t-Boc-N-amido-PEG5-azide: Contains a longer PEG chain and an azido group.
t-boc-N-amido-PEG4-NHS ester: Contains an NHS ester group for coupling reactions.
Uniqueness
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is unique due to its combination of t-butyl ester and PEG3-amine groups, which provide specific reactivity and solubility properties. This makes it particularly useful in applications where both ester and amine functionalities are required.
Propiedades
Fórmula molecular |
C29H61N3O11 |
|---|---|
Peso molecular |
627.8 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C29H61N3O11/c1-29(2,3)43-28(33)4-10-34-16-22-40-25-19-37-13-7-32(8-14-38-20-26-41-23-17-35-11-5-30)9-15-39-21-27-42-24-18-36-12-6-31/h4-27,30-31H2,1-3H3 |
Clave InChI |
SCZXOTPJFNYIEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)


![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)


![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)
